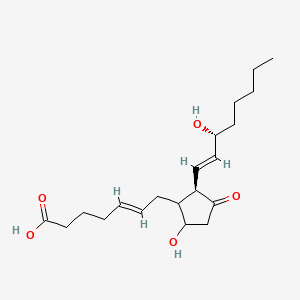

15(R)-Prostaglandin D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16?,17-,18?/m1/s1 |

InChI Key |

BHMBVRSPMRCCGG-DISNYMEESA-N |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

15(R)-Prostaglandin D2: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-Prostaglandin D2 (15(R)-PGD2) has emerged as a molecule of significant interest in the field of inflammatory research and drug development. Unlike its 15(S) epimer, which is the canonical product of cyclooxygenase (COX) pathways, the 15(R) stereoisomer exhibits potent and selective agonist activity at the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological actions of 15(R)-PGD2, with a focus on its role as a key mediator in allergic inflammation. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its quantitative biological activities and a visualization of its primary signaling pathway.

Discovery and Significance

The discovery of this compound's biological importance is intrinsically linked to the elucidation of the roles of PGD2 receptors. While PGD2 itself was long known as a major product of mast cells, the understanding of its diverse effects evolved with the identification of its distinct receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 (CRTH2) receptor, which is coupled to Gαi and mediates pro-inflammatory responses.

A pivotal moment in recognizing the significance of the 15(R) stereochemistry came with the investigation of synthetic analogs of PGD2. Notably, the first total synthesis of 15(R)-PGD2 was accomplished by the research group of Joshua Rokach in 2005.[1] This synthetic achievement was crucial as it allowed for the specific investigation of the biological activity of this particular stereoisomer, which was found to be a potent and selective agonist for the DP2 receptor.[1] This finding was significant because it highlighted a potential endogenous or synthetically accessible modulator of the DP2 receptor with high specificity, offering a valuable tool for studying the receptor's role in inflammatory diseases such as asthma and allergic rhinitis.

Further research into related compounds, such as 15(R)-methyl-PGD2, demonstrated even greater potency and selectivity for the DP2 receptor, solidifying the importance of the 15(R) configuration for potent receptor activation.[2][3] The focus on 15(R)-PGD2 and its analogs has since been driven by their potential to unravel the complexities of DP2-mediated signaling and to serve as templates for the development of novel therapeutics targeting inflammatory disorders.

Chemical Synthesis

The total synthesis of this compound, as first reported by Rokach and colleagues, provides a key methodology for obtaining this specific stereoisomer. The synthetic approach allows for precise control over the stereochemistry at the C15 position, which is crucial for its biological activity.

Representative Synthetic Workflow

The synthesis of 15(R)-PGD2 can be conceptually broken down into the formation of the cyclopentanone (B42830) core and the introduction of the two side chains with the correct stereochemistry. A general, representative workflow based on published syntheses is outlined below.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the DP2 (CRTH2) receptor, a Gαi-coupled receptor predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[4]

DP2 Receptor Signaling Cascade

Upon binding of 15(R)-PGD2 to the DP2 receptor, the heterotrimeric G protein (Gαi, Gβ, Gγ) is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit dimer can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event that initiates downstream cellular responses, including cytoskeletal rearrangement, chemotaxis, and degranulation.

References

- 1. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The Dichotomous Role of 15(R)-Prostaglandin D2 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator that exhibits a complex and often contradictory role in the inflammatory cascade. Its biological activities are mediated through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1), which is largely associated with anti-inflammatory responses, and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, which predominantly drives pro-inflammatory type 2 immunity. 15(R)-Prostaglandin D2, a stereoisomer of PGD2, has emerged as a potent and selective agonist for the DP2 receptor. This technical guide provides an in-depth exploration of the biological role of 15(R)-PGD2 in inflammation, with a focus on its signaling pathways, effects on key immune cells, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

Prostaglandins are a class of lipid compounds derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Among these, Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells and is critically involved in allergic diseases such as asthma. The diverse functions of PGD2 are dictated by its interaction with two distinct receptors: DP1 and DP2 (CRTH2).[2] While DP1 signaling is often linked to the resolution of inflammation, DP2 activation is a hallmark of pro-inflammatory responses, particularly those involving type 2 immune cells like T helper 2 (Th2) cells, eosinophils, and basophils.[1][3]

This compound (15(R)-PGD2) is a naturally occurring epimer of the more abundant 15(S)-PGD2.[4] Notably, 15(R)-methyl-PGD2, a synthetic analog, has been identified as a highly potent and selective agonist for the DP2 receptor, approximately five times more potent than PGD2 itself in activating eosinophils.[5] This specificity makes 15(R)-PGD2 and its analogs invaluable tools for dissecting the intricate role of the DP2 receptor in inflammatory processes and as a potential target for therapeutic intervention.

Synthesis of this compound

The biological investigation of 15(R)-PGD2 has been facilitated by its total chemical synthesis. A detailed synthetic route has been described, enabling the production of this specific stereoisomer for research purposes.[6] The availability of synthetic 15(R)-PGD2 is crucial for conducting dose-response studies and elucidating its precise biological functions without the confounding effects of other PGD2 isomers or metabolites.

Signaling Pathways of this compound

15(R)-PGD2 exerts its biological effects primarily through the activation of the DP2 (CRTH2) receptor, which is coupled to a pertussis toxin-sensitive Gi/o protein.[7] Upon ligand binding, the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gβγ subunits of the G protein can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in cellular activation.

Caption: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor.

Biological Effects on Immune Cells

The activation of the DP2 receptor by 15(R)-PGD2 triggers a range of pro-inflammatory responses in various immune cells, most notably eosinophils, basophils, and Th2 lymphocytes.

-

Eosinophils: 15(R)-PGD2 is a potent chemoattractant for eosinophils, inducing their migration to sites of inflammation.[5][8] It also stimulates eosinophil degranulation and the expression of adhesion molecules such as CD11b.[1][5]

-

Basophils: Similar to eosinophils, basophils are recruited by 15(R)-PGD2, contributing to the allergic inflammatory milieu.

-

Th2 Lymphocytes: 15(R)-PGD2 promotes the chemotaxis of Th2 cells, which are central to the pathogenesis of allergic diseases through their production of cytokines like IL-4, IL-5, and IL-13.

-

Innate Lymphoid Cells (ILCs): Recent studies have shown that PGD2 and its metabolites can activate type 2 innate lymphoid cells (ILC2s) in a DP2-dependent manner, leading to their migration and the secretion of type 2 cytokines.[6]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of 15(R)-PGD2 and related compounds.

Table 1: Receptor Binding Affinities (Ki values)

| Compound | Receptor | Cell/Tissue | Ki (nM) | Reference |

| PGD2 | DP1 | Human Platelet Membranes | 80 ± 5 | [8] |

| BW245C (DP1 agonist) | DP1 | Human Platelet Membranes | 25 ± 3 | [8] |

| BWA868C (DP1 antagonist) | DP1 | Human Platelet Membranes | 23 ± 5 | [8] |

| PGD2 | DP2 (CRTH2) | Recombinant HEK293 cells | 2.4 ± 0.2 | [7] |

| 13,14-dihydro-15-keto PGD2 | DP2 (CRTH2) | Recombinant HEK293 cells | 2.91 ± 0.29 | [7] |

| 15-deoxy-Δ12,14-PGJ2 | DP2 (CRTH2) | Recombinant HEK293 cells | 3.15 ± 0.32 | [7] |

Table 2: Functional Potency (EC50 values)

| Compound | Assay | Cell Type | EC50 (nM) | Reference |

| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 | [1][8] |

| PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 10 | [1][8] |

| 15(S)-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 128 | [1][8] |

| PGD2 Metabolites | ILC2 Migration | Human ILC2s | 17.4 - 91.7 | [6] |

| PGD2 | IL-4, IL-5, IL-13 Production | Th2 Cells | ~10-30 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of 15(R)-PGD2. Below are representative protocols for key experiments.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This assay measures the directed migration of eosinophils towards a chemoattractant.

Materials:

-

Purified human eosinophils

-

RPMI 1640 medium with 1% FBS and 10 mM HEPES

-

96-well chemotaxis plate (e.g., Corning Transwell® with 5.0 µm pore size)

-

15(R)-PGD2 and other chemoattractants

-

Flow cytometer for cell counting

Procedure:

-

Isolate human peripheral blood eosinophils using negative immunomagnetic bead selection.

-

Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of 15(R)-PGD2 in the assay medium.

-

Add 100 µL of the chemoattractant solutions or vehicle control to the lower wells of the chemotaxis plate.

-

Place the Transwell® inserts into the wells.

-

Add 100 µL of the eosinophil suspension to the upper chamber of each insert.

-

Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator.

-

After incubation, carefully remove the inserts.

-

Collect the cells that have migrated to the lower wells.

-

Enumerate the migrated cells using a flow cytometer for a fixed time (e.g., 30 seconds) at a high flow rate.

-

Calculate the chemotactic index as the fold increase in migrated cells in the presence of the chemoattractant compared to the vehicle control.

Caption: A generalized workflow for an eosinophil chemotaxis assay.

DP2 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a compound to the DP2 receptor.

Materials:

-

Membrane preparations from cells expressing the human DP2 (CRTH2) receptor (e.g., HEK-hCRTH2)

-

[3H]PGD2 (radioligand)

-

Unlabeled 15(R)-PGD2 and other competing ligands

-

Binding buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competing ligand (e.g., 15(R)-PGD2).

-

In a final volume of 200 µL, combine the binding buffer, a fixed concentration of [3H]PGD2 (e.g., 0.4 nM), and varying concentrations of the unlabeled ligand.

-

Initiate the binding reaction by adding a specific amount of membrane protein (e.g., 23 µg for HEK-hCRTH2 membranes).

-

Determine total binding in the absence of any competing ligand.

-

Determine non-specific binding in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).

-

Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the competing ligand.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cytokine Release Assay

This assay measures the amount of cytokines secreted by immune cells upon stimulation.

Materials:

-

Isolated immune cells (e.g., human Th2 cells, ILC2s)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

15(R)-PGD2

-

96-well cell culture plate

-

ELISA or multiplex bead-based assay kits for the cytokines of interest (e.g., IL-4, IL-5, IL-13)

Procedure:

-

Isolate the desired immune cell population.

-

Resuspend the cells in complete culture medium and adjust to the desired concentration (e.g., 1.5 x 10^6 cells/mL for Th2 cells).

-

Seed the cells into a 96-well plate.

-

Add varying concentrations of 15(R)-PGD2 or a vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 4-48 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Measure the concentration of the secreted cytokines in the supernatants using an appropriate method like ELISA or a multiplex assay, following the manufacturer's instructions.

-

Plot the cytokine concentration against the concentration of 15(R)-PGD2 to determine the dose-response relationship.

Conclusion

This compound is a potent and selective agonist of the DP2 (CRTH2) receptor, playing a significant pro-inflammatory role, particularly in the context of type 2 immunity. Its ability to induce the chemotaxis and activation of eosinophils, basophils, Th2 cells, and ILC2s underscores its importance in the pathogenesis of allergic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate the biology of 15(R)-PGD2 and the therapeutic potential of targeting the DP2 receptor pathway in inflammatory disorders. A thorough understanding of its signaling and cellular effects is paramount for the development of novel anti-inflammatory therapies.

References

- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

15(R)-PGD2: A Comprehensive Technical Guide to a Selective DP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the context of allergic inflammation. Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gαs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gαi, leading to a decrease in cAMP and an increase in intracellular calcium. The selective activation of these receptors is a key area of research for the development of novel therapeutics for inflammatory diseases. 15(R)-Prostaglandin D2 (15(R)-PGD2), a stereoisomer of PGD2, has emerged as a potent and highly selective agonist for the DP2 receptor, making it an invaluable tool for elucidating the specific roles of DP2 in various cellular processes. This technical guide provides an in-depth overview of 15(R)-PGD2, its receptor selectivity, signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of 15(R)-PGD2 Activity

The following tables summarize the quantitative data regarding the binding affinity and functional potency of 15(R)-PGD2 and related compounds at the DP2 and DP1 receptors.

Table 1: Functional Potency (EC50) of Prostaglandin Analogs in Human Eosinophils (DP2 Receptor-mediated)

| Compound | Eosinophil Chemotaxis (EC50, nM) | CD11b Expression (EC50, nM) | Actin Polymerization (EC50, nM) | Reference |

| 15(R)-methyl-PGD2 | 1.7 | 1.4 | 3.8 | [1][2][3][4] |

| PGD2 | 10 | - | - | [3] |

| 15(S)-methyl-PGD2 | 128 | - | - | [3] |

Table 2: Receptor Selectivity of 15(R)-methyl-PGD2

| Compound | DP2 Receptor-Mediated Response (Eosinophils) | DP1 Receptor-Mediated Response (Platelet cAMP increase) | Reference |

| 15(R)-methyl-PGD2 | EC50 ≈ 1.4 - 3.8 nM | EC50 > 10,000 nM | [1][2] |

Signaling Pathways

Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Concurrently, the dissociation of the Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Caption: DP2 receptor signaling pathway initiated by 15(R)-PGD2.

Experimental Protocols

Detailed methodologies for key experiments used to characterize 15(R)-PGD2 as a selective DP2 receptor agonist are provided below.

Radioligand Binding Assay (Competitive)

This protocol describes a general method to determine the binding affinity (Ki) of 15(R)-PGD2 for the DP2 receptor expressed in a suitable cell line (e.g., HEK293 cells stably expressing human DP2).

Materials:

-

HEK293-hDP2 cell membranes

-

[³H]-PGD2 (Radioligand)

-

Unlabeled 15(R)-PGD2 and PGD2

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

96-well plates

-

Filter manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293-hDP2 cells by homogenization and centrifugation. Resuspend the final membrane pellet in Binding Buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of Binding Buffer

-

50 µL of unlabeled competitor (15(R)-PGD2 or PGD2) at various concentrations. For total binding, add 50 µL of Binding Buffer. For non-specific binding, add a high concentration of unlabeled PGD2.

-

50 µL of [³H]-PGD2 at a fixed concentration (typically at or below its Kd).

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Chemotaxis Assay (Transwell)

This assay measures the ability of 15(R)-PGD2 to induce the migration of eosinophils.

Materials:

-

Human peripheral blood eosinophils (purified by negative selection)

-

RPMI 1640 medium with 10% FCS and 10 mM HEPES

-

15(R)-PGD2

-

Transwell inserts with a 5-µm pore size filter

-

24-well plates

-

Flow cytometer or microscope for cell counting

Procedure:

-

Cell Preparation: Isolate human eosinophils from peripheral blood and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup:

-

In the lower wells of a 24-well plate, add 600 µL of assay medium containing various concentrations of 15(R)-PGD2 (chemoattractant). Use medium alone as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the eosinophil suspension to the top chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

Cell Migration Quantification:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer after staining.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to 15(R)-PGD2 stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing the DP2 receptor (e.g., human eosinophils or a stable cell line)

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

15(R)-PGD2

-

Fluorescence microplate reader or fluorescence microscope with kinetic reading capabilities

Procedure:

-

Cell Loading:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes, followed by room temperature for 15-30 minutes, to allow for de-esterification of the dye.

-

Wash the cells with HBSS to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation and emission wavelengths for Fluo-4 (e.g., 490 nm excitation, 525 nm emission).

-

Record a baseline fluorescence reading for a short period.

-

Add different concentrations of 15(R)-PGD2 to the wells using an automated injector or by manual pipetting.

-

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response to the baseline fluorescence (ΔF/F₀).

-

Plot the normalized fluorescence response against the concentration of 15(R)-PGD2 to obtain a dose-response curve and calculate the EC50 value.

-

References

Endogenous Production of 15(R)-Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the endogenous production of 15(R)-Prostaglandin D2 (15(R)-PGD2), a stereoisomer of the well-characterized 15(S)-PGD2. While the enzymatic synthesis of 15(S)-PGD2 via the cyclooxygenase (COX) pathway is well-documented, this guide focuses on the non-enzymatic, free-radical catalyzed pathway responsible for the formation of 15(R)-PGD2, particularly under conditions of oxidative stress. This pathway positions 15(R)-PGD2 as a member of the D2/E2-isoprostane family. This document outlines the biosynthetic pathway, presents quantitative data on related compounds, provides detailed experimental protocols for analysis, and includes visualizations of key processes to support research and development in this area.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The biological effects of PGD2 are primarily mediated through its interaction with two distinct receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). The stereochemistry at the C-15 position of the prostaglandin molecule is a critical determinant of its biological activity. The enzymatically produced form, 15(S)-PGD2, is the classical ligand for these receptors.

However, recent research has highlighted the existence and potential physiological relevance of its stereoisomer, this compound. Unlike its 15(S) counterpart, 15(R)-PGD2 is not a product of the canonical COX-dependent pathway. Instead, it is synthesized endogenously through a non-enzymatic, free-radical-mediated peroxidation of arachidonic acid, a pathway that also generates a family of compounds known as isoprostanes.[1][2][3][4] These molecules, including 15(R)-PGD2, are considered reliable biomarkers of oxidative stress in vivo.[5][6][7] This guide will delve into the specifics of this alternative biosynthetic route and provide the necessary technical information for its study.

Biosynthesis of this compound via the Isoprostane Pathway

The formation of 15(R)-PGD2 is a direct consequence of oxidative stress, where an excess of reactive oxygen species (ROS) initiates the peroxidation of polyunsaturated fatty acids, most notably arachidonic acid esterified in membrane phospholipids. This process is independent of the cyclooxygenase (COX) enzymes.

The key steps in the formation of 15(R)-PGD2 are as follows:

-

Initiation: Free radicals abstract a hydrogen atom from a bis-allylic carbon on arachidonic acid, leading to the formation of an arachidonyl radical.

-

Propagation: Molecular oxygen rapidly adds to the arachidonyl radical to form a peroxyl radical.

-

Endocyclization: The peroxyl radical undergoes a 5-exo cyclization to form a bicyclic endoperoxide intermediate, analogous to the PGG2 intermediate in the COX pathway.

-

Isomerization and Reduction: These endoperoxide intermediates can then be reduced to form F-ring isoprostanes or rearrange to form D-ring and E-ring isoprostanes, which include 15(R)-PGD2.[3][4] The relative formation of D2/E2-isoprostanes versus F2-isoprostanes may be influenced by the local redox environment.[8]

This pathway generates a complex mixture of stereoisomers, including the 15(R) configuration.

Signaling Pathway Diagram

Quantitative Data

Direct quantification of endogenous 15(R)-PGD2 is technically challenging and not widely reported. However, measurements of total F2-isoprostanes and D/E-ring isoprostanes provide a valuable surrogate for assessing the activity of the isoprostane pathway. The following tables summarize representative concentrations of these markers in various human biological matrices.

Table 1: Representative Concentrations of F2-Isoprostanes in Human Plasma

| Analyte | Concentration Range (pg/mL) | Method | Notes | Reference |

| Total F2-Isoprostanes | 35 ± 6 | GC-MS | Normal, healthy individuals. | [9] |

| Total F2-Isoprostanes | ~10 - 130 | GC-MS | Hospitalized geriatric patients. | [9] |

| Total F2-Isoprostanes | 14 - 470 | GC-MS | Patients with severe sepsis. | [9] |

| Free & Esterified F2-Isoprostanes | Significantly elevated in smokers | GC-MS | Levels decrease with smoking cessation. | [7] |

Table 2: Representative Concentrations of Isoprostanes in Human Urine

| Analyte | Concentration Range | Method | Notes | Reference |

| Total F2-Isoprostanes | 107 - 5970 pg/mg creatinine | LC-MS/MS | Quartile ranges in a general population study. | [10] |

| 15-F2t-IsoP-M (metabolite) | Varies with age and BMI | GC-MS | A major urinary metabolite of 15-F2t-IsoP. | [11] |

Table 3: Representative Concentrations of D/E-Ring Isoprostanes in Human Brain Tissue

| Analyte | Concentration (ng/g tissue) | Brain Region | Condition | Reference |

| D/E-ring Isoprostanes | 1.5 ± 0.1 | Average across regions | Alzheimer's Disease | [12] |

| F2-Isoprostanes | 4.9 ± 0.3 | Average across regions | Alzheimer's Disease | [12] |

Experimental Protocols

The analysis of isoprostanes, including 15(R)-PGD2, requires sensitive and specific analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are adapted from established methods for F2-isoprostane analysis and are applicable to the study of D2/E2-isoprostanes.

Experimental Workflow Diagram

Protocol 1: Sample Preparation from Human Plasma for Isoprostane Analysis

Adapted from established F2-isoprostane protocols.

1. Sample Collection and Storage:

-

Collect whole blood in EDTA-containing tubes.

-

Immediately place the tubes on ice to minimize ex vivo oxidation.

-

Centrifuge at 4°C to separate plasma.

-

Transfer the plasma to cryovials and immediately freeze at -80°C until analysis. It is crucial that samples are not thawed prior to analysis to prevent artifactual generation of isoprostanes.[13]

2. Addition of Internal Standard and Antioxidant:

-

To 1 mL of plasma, add a deuterated internal standard (e.g., [²H₄]-PGD2) to account for procedural losses.

-

Add butylated hydroxytoluene (BHT) to a final concentration of 0.005% to prevent auto-oxidation during sample processing.

3. Hydrolysis of Esterified Isoprostanes:

-

To release isoprostanes from phospholipids, add an equal volume of 15% potassium hydroxide (B78521) (KOH) to the plasma sample.

4. Acidification and Solid-Phase Extraction (SPE):

-

After hydrolysis, cool the sample and acidify to pH 3 with 1 M HCl.

-

Perform solid-phase extraction using a C18 cartridge to purify the isoprostanes.

-

Condition the C18 cartridge with methanol (B129727) followed by pH 3 water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water and then hexane (B92381) to remove impurities.

-

Elute the isoprostanes with ethyl acetate (B1210297).

5. Sample Concentration:

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

The residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of Isoprostanes

This protocol requires derivatization to make the analytes volatile.

1. Derivatization:

-

Pentafluorobenzyl (PFB) Ester Formation: To the dried extract, add N,N-diisopropylethylamine and pentafluorobenzyl bromide in acetonitrile (B52724). This reaction converts the carboxylic acid group to a PFB ester, which enhances sensitivity in negative ion chemical ionization (NICI) mass spectrometry.

-

Trimethylsilyl (TMS) Ether Formation: After PFB esterification, evaporate the reagents and add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to convert the hydroxyl groups to TMS ethers. This step increases the volatility of the compounds for gas chromatography.

2. Thin-Layer Chromatography (TLC) Purification (Optional but Recommended):

-

To further purify the sample, the derivatized extract can be subjected to TLC on a silica (B1680970) gel plate.

-

The region corresponding to the PGF2α standard is scraped and the derivatized isoprostanes are extracted from the silica with ethyl acetate.

3. GC-MS Analysis:

-

Reconstitute the final derivatized sample in a suitable solvent (e.g., isooctane).

-

Inject an aliquot into a gas chromatograph coupled to a mass spectrometer operating in NICI mode.

-

Monitor the characteristic ions for the endogenous isoprostanes and the deuterated internal standard (e.g., m/z 569 for F2-isoprostanes and m/z 573 for the [²H₄]-labeled internal standard).[9]

Protocol 3: LC-MS/MS Analysis of Isoprostanes

This method offers high specificity and generally requires less sample preparation than GC-MS.

1. Sample Preparation:

-

Follow the steps for sample collection, internal standard addition, hydrolysis, and SPE as described in Protocol 1.

-

After SPE, evaporate the eluate to dryness.

2. Reconstitution and Chromatographic Separation:

-

Reconstitute the dried extract in the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of acetic or formic acid).

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol) to separate the different isoprostane isomers.[5]

3. Mass Spectrometric Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Employ Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.

Conclusion

The endogenous production of this compound occurs via a non-enzymatic, free-radical catalyzed isoprostane pathway, which is distinct from the well-established COX-dependent synthesis of 15(S)-PGD2. As a product of this pathway, 15(R)-PGD2, along with other isoprostanes, serves as a valuable biomarker for oxidative stress. The study of 15(R)-PGD2 and its biological activities requires robust analytical techniques, such as GC-MS and LC-MS/MS, coupled with meticulous sample handling and preparation to ensure accurate quantification. The protocols and information provided in this technical guide offer a comprehensive resource for researchers and professionals in drug development to further investigate the role of 15(R)-PGD2 in health and disease.

References

- 1. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprostanes. Novel markers of endogenous lipid peroxidation and potential mediators of oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Products of the isoprostane pathway: unique bioactive compounds and markers of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]

- 7. ahajournals.org [ahajournals.org]

- 8. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma Biomarkers of Oxidant Stress and Development of Organ Failure in Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Major metabolite of F2-isoprostane in urine may be a more sensitive biomarker of oxidative stress than isoprostane itself1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Regional Quantification of F-Ring and D-/E-Ring Isoprostanes and Neuroprostanes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of 15-F2t-isoprostane in human plasma and urine: results from enzyme-linked immunoassay and liquid chromatography/tandem mass spectrometry cannot be compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Relationship between F2-Isoprostanes Plasma Levels and Depression Symptoms in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

The 15(R)-Prostaglandin D2 Signaling Pathway in Immune Cells: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is an endogenous lipid mediator that plays a significant role in the modulation of immune responses, particularly in the context of allergic inflammation. Unlike its more abundant stereoisomer, 15(S)-PGD2, 15(R)-PGD2 exhibits potent and selective agonistic activity at the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This receptor is a key player in the recruitment and activation of various immune cells, including eosinophils, basophils, T helper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s). Understanding the intricacies of the 15(R)-PGD2 signaling pathway is crucial for the development of novel therapeutics targeting allergic diseases such as asthma and atopic dermatitis. This technical guide provides an in-depth overview of the 15(R)-PGD2 signaling cascade, quantitative data on receptor engagement and cellular responses, and detailed experimental protocols to facilitate further research in this area.

The this compound Signaling Pathway

The biological effects of 15(R)-PGD2 are primarily mediated through the G protein-coupled receptor (GPCR), CRTH2 (DP2). This receptor is coupled to an inhibitory G protein, Gαi. Upon ligand binding, the Gαi subunit dissociates and initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.

This initial signaling cascade further propagates through the activation of downstream kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family such as p38, and the transcription factor Nuclear Factor-kappa B (NF-κB).[1] The activation of these pathways ultimately culminates in a variety of cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3]

Quantitative Data on Receptor Affinity and Cellular Responses

The potency and efficacy of 15(R)-PGD2 and its analogs have been quantified in various immune cells. While specific data for 15(R)-PGD2 is limited, the synthetic analog 15(R)-methyl-PGD2 serves as a potent and selective agonist for CRTH2, providing valuable insights into the pathway's activation. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor | Cell Type | Assay Type | Ki (nM) | Reference |

| PGD2 | CRTH2 | - | Binding Assay | 2.4 | [4] |

| Δ12-PGJ2 | CRTH2 | - | Binding Assay | 6.8 | [4] |

| Δ12-PGD2 | CRTH2 | - | Binding Assay | 7.63 | [4] |

| 9α,11β-PGF2 | CRTH2 | - | Binding Assay | 315.0 | [4] |

| Ligand | Cell Type | Response | EC50 (nM) | Reference |

| 15(R)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 1.7 | [5][6] |

| PGD2 | Human Eosinophils | Chemotaxis | 10 | [6] |

| 15(S)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 128 | [6] |

| PGD2 | Human Eosinophils | Chemotaxis | 1.0 - 100 | [7] |

| DK-PGD2 | Human Basophils | Migration | Dose-dependent | [8] |

| PGD2 | Human Th2 Cells | Chemotaxis | Dose-dependent | [8] |

| PGD2 Metabolites | Human ILC2s | Migration | 17.4 - 91.7 | [2] |

Experimental Protocols

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes a method to assess the chemotactic response of human eosinophils to 15(R)-PGD2 or its analogs.[7][9]

Materials:

-

Purified human eosinophils

-

RPMI 1640 medium with 10% FBS

-

Chemotaxis chambers (e.g., 96-well Transwell plates with 5.0 µm pore size polycarbonate membranes)

-

15(R)-PGD2 or other chemoattractants

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Isolate human eosinophils from peripheral blood using standard methods (e.g., negative immunomagnetic selection).

-

Resuspend the purified eosinophils in RPMI 1640 medium containing 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of 15(R)-PGD2 in RPMI 1640 medium.

-

Add 150 µL of the 15(R)-PGD2 dilutions to the lower wells of the chemotaxis chamber. Use medium without the chemoattractant as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 50 µL of the eosinophil suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular marker (e.g., eosinophil peroxidase) or by direct cell counting using a flow cytometer.

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

Intracellular Calcium Mobilization Assay in Th2 Cells

This protocol outlines a method to measure changes in intracellular calcium concentration in human Th2 cells upon stimulation with 15(R)-PGD2, using a fluorescent calcium indicator.[8][10]

Materials:

-

Cultured human Th2 cells

-

RPMI 1640 medium

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

15(R)-PGD2 or other agonists

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer capable of kinetic readings

Procedure:

-

Culture human Th2 cells under appropriate conditions.

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in RPMI 1640 medium.

-

Resuspend the Th2 cells in the loading buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.

-

Wash the cells twice with fresh RPMI 1640 medium to remove extracellular dye.

-

Resuspend the cells in RPMI 1640 medium and transfer to a 96-well plate.

-

Place the plate in the fluorometric plate reader and allow the cells to equilibrate.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Add a solution of 15(R)-PGD2 to the wells to achieve the desired final concentration.

-

Immediately begin recording the fluorescence intensity over time for several minutes.

-

Analyze the data by calculating the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative change in intracellular calcium concentration.

Western Blot Analysis of MAPK and NF-κB Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the MAPK (e.g., p38) and NF-κB (e.g., p65) pathways in immune cells following stimulation with 15(R)-PGD2.[11][12]

Materials:

-

Immune cells of interest (e.g., ILC2s)

-

Cell culture medium

-

15(R)-PGD2

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for phosphorylated and total p38 and p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture the immune cells and starve them of serum for a few hours before the experiment if necessary.

-

Treat the cells with 15(R)-PGD2 at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Quantify the band intensities using densitometry software.

Conclusion

The this compound signaling pathway, acting through the CRTH2 receptor, is a critical axis in the orchestration of type 2 immunity and allergic inflammation. Its ability to potently activate and recruit key immune effector cells underscores its importance as a therapeutic target. This technical guide has provided a comprehensive overview of the signaling cascade, summarized key quantitative data, and detailed essential experimental protocols. By leveraging this information, researchers and drug development professionals can further elucidate the role of 15(R)-PGD2 in health and disease and accelerate the development of novel therapies for allergic disorders.

References

- 1. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Role of 15(R)-Prostaglandin D2 in Eosinophil and Basophil Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of 15(R)-Prostaglandin D2 (15(R)-PGD2) in the recruitment and activation of eosinophils and basophils, key effector cells in allergic inflammation. Prostaglandin (B15479496) D2 (PGD2) is a major lipid mediator released predominantly by activated mast cells during allergic responses.[1][2][3] It exerts its complex biological effects through two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4][5] While DP1 activation is often associated with vasodilation and anti-inflammatory effects, the DP2 receptor is a key player in pro-inflammatory signaling, mediating the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[1][4][6][7][8]

15(R)-PGD2, an isoprostane and stereoisomer of PGD2, has emerged as a potent and selective agonist for the DP2 receptor.[9] Its selectivity and resistance to metabolism make it a valuable tool for elucidating the specific functions of the DP2 pathway in allergic inflammation and a focal point for therapeutic targeting.[10] This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling and experimental workflows.

The DP2 (CRTH2) Receptor: The Primary Target of 15(R)-PGD2

The biological activities of 15(R)-PGD2 on eosinophils and basophils are mediated almost exclusively through the DP2 receptor.[9][10] This receptor is highly expressed on the surface of these granulocytes, as well as on Th2 cells and group 2 innate lymphoid cells (ILC2s).[1][2][4][6] Upon ligand binding, the DP2 receptor couples to a pertussis toxin-sensitive Gi-type G protein, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and a robust increase in intracellular calcium ([Ca2+]i) mobilization.[8][11] This surge in intracellular calcium is a critical trigger for the subsequent cellular responses, including chemotaxis, activation, and degranulation.[8][12]

Role in Eosinophil Recruitment and Activation

Eosinophils are pivotal in the pathogenesis of allergic diseases, contributing to tissue damage and airway hyperresponsiveness. PGD2 is a potent chemoattractant for eosinophils, and this effect is specifically mediated by the DP2 receptor.[13] 15(R)-PGD2, and its synthetic analog 15R-methyl-PGD2, have been shown to be even more potent than PGD2 itself in inducing eosinophil migration and activation.[10]

Cellular Effects on Eosinophils

-

Chemotaxis and Migration: 15(R)-PGD2 is a powerful chemoattractant, inducing directed migration of eosinophils.[9][10] This action is central to the accumulation of eosinophils at sites of allergic inflammation, such as the airways in asthma or the esophagus in eosinophilic esophagitis.[1] Studies have shown that DP2 agonists mimic the PGD2-induced infiltration of eosinophils into tissues, an effect that can be blocked by DP2 antagonists.[1]

-

Cell Activation: Beyond migration, 15(R)-PGD2 activates eosinophils, preparing them for their effector functions. This activation is characterized by:

-

Shape Change and Actin Polymerization: A rapid change in cell morphology driven by the reorganization of the actin cytoskeleton is a hallmark of eosinophil activation by 15(R)-PGD2.[9][10]

-

Upregulation of Adhesion Molecules: 15(R)-PGD2 stimulates the increased surface expression of CD11b, an integrin crucial for adhesion to the endothelium and subsequent tissue infiltration.[9][10]

-

-

Priming Effect: PGD2, acting through DP2, can amplify eosinophil chemotaxis towards other inflammatory mediators like eotaxin.[14] This suggests a hierarchical role where PGD2, released early from mast cells, primes eosinophils to respond more robustly to other chemoattractants present in the inflamed tissue.

Quantitative Data: Eosinophil Activation by PGD2 Analogs

The following table summarizes the potency of 15(R)-methyl-PGD2 and PGD2 in inducing eosinophil chemotaxis. The half-maximal effective concentration (EC50) values demonstrate the superior potency of the 15(R) analog.

| Compound | Biological Activity | EC50 Value (nM) | Cell Type | Reference |

| 15R-methyl-PGD2 | Eosinophil Chemotaxis | 1.7 | Human Eosinophils | [10] |

| PGD2 | Eosinophil Chemotaxis | 10 | Human Eosinophils | [10] |

| 15S-methyl-PGD2 | Eosinophil Chemotaxis | 128 | Human Eosinophils | [10] |

Role in Basophil Recruitment and Activation

Basophils, though less numerous than eosinophils, are potent effector cells in allergic reactions, releasing histamine, leukotrienes, and type 2 cytokines.[7] Similar to eosinophils, basophils express high levels of the DP2 (CRTH2) receptor and are recruited and activated by PGD2 and its analogs.[15][16]

Cellular Effects on Basophils

-

Chemotaxis: PGD2 is a known chemoattractant for basophils, acting via the DP2 receptor.[16][17] This contributes to the accumulation of basophils at inflammatory sites.

-

Cell Activation: 15(R)-PGD2 has been shown to elicit DP2 receptor-mediated upregulation of CD11b expression on human basophils.[9] Furthermore, DP2 activation can enhance degranulation in response to other stimuli.[11]

Quantitative Data: Basophil Activation

While extensive dose-response data for 15(R)-PGD2 on basophils is less prevalent in the literature compared to eosinophils, studies confirm its role in their activation. The DP2 receptor is primarily responsible for the pro-inflammatory effects of PGD2 on human basophils.[11]

| Compound | Biological Activity | Effect | Cell Type | Reference |

| 15(R)-PGD2 | CD11b Upregulation | Elicited DP2-mediated expression | Human Basophils | [9] |

| PGD2 / DK-PGD2 | CD11b Upregulation & Migration | Induced response, antagonized by ramatroban | Human Basophils | [11] |

Experimental Protocols

This section outlines key methodologies for studying the effects of 15(R)-PGD2 on eosinophil and basophil function.

Eosinophil/Basophil Isolation

Human eosinophils and basophils are typically isolated from the peripheral blood of healthy or atopic donors. A common method involves dextran (B179266) sedimentation to remove erythrocytes, followed by density gradient centrifugation (e.g., using Percoll) to separate granulocytes. Eosinophils or basophils are then purified from the granulocyte fraction using negative selection with immunomagnetic beads to deplete other cell types (e.g., neutrophils, CD16+ cells).[16] Cell purity should be assessed by stained cytospins or flow cytometry and is typically >98%.

In Vitro Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

Detailed Methodology:

-

Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate filters).

-

Chemoattractant: Add 15(R)-PGD2 at various concentrations (e.g., 0.1 nM to 1 µM) or a buffer control to the lower wells of the chamber.

-

Cell Loading: Add purified eosinophils or basophils (e.g., at 1 x 10^6 cells/mL) to the upper chamber (the insert).

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification: After incubation, remove the insert. Collect the cells that have migrated into the lower chamber. Enumerate the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.

-

Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to generate a dose-response curve and calculate the EC50 value.

Basophil Activation Test (BAT) by Flow Cytometry

The BAT is a functional assay that measures the upregulation of surface activation markers on basophils (or eosinophils) following stimulation.[18][19][20]

Detailed Methodology:

-

Blood Collection: Collect fresh human peripheral blood into heparin- or EDTA-containing tubes. The test should be performed promptly, ideally within 4-8 hours.[21]

-

Stimulation: Aliquot whole blood into flow cytometry tubes. Add 15(R)-PGD2 at desired concentrations. Include a negative control (buffer) and a positive control (e.g., anti-FcεRI antibody or fMLP).[18] Incubate for 15-30 minutes at 37°C.

-

Staining: Add a cocktail of fluorochrome-conjugated antibodies to the tubes. For basophil activation, this typically includes a basophil identification marker (e.g., anti-CCR3 or anti-CD193) and an activation marker (e.g., anti-CD63 or anti-CD203c).[21][22] For eosinophils, identification can be based on scatter properties and CCR3 expression, with activation measured by anti-CD11b. Incubate as recommended by the antibody manufacturer (e.g., 20 minutes in the dark).

-

Lysis and Acquisition: Lyse the red blood cells using a commercial lysing solution. Wash the remaining leukocytes and resuspend them in buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the basophil (or eosinophil) population based on their characteristic light scatter properties and marker expression (e.g., SSC-low/CCR3-high for basophils).[22] Within the basophil gate, quantify the percentage of cells that are positive for the activation marker (e.g., %CD63+ basophils).[19]

Conclusion

15(R)-PGD2 is a potent and selective agonist of the DP2 (CRTH2) receptor, playing a critical role in the recruitment and activation of both eosinophils and basophils. By inducing chemotaxis, upregulating adhesion molecules, and priming cells for other inflammatory signals, it acts as a key orchestrator of the effector phase of allergic inflammation. The detailed understanding of its signaling pathway and the robust experimental protocols available to measure its effects underscore the significance of the PGD2-DP2 axis as a high-priority target for the development of novel therapeutics for allergic diseases, including asthma, allergic rhinitis, and eosinophilic esophagitis.[1][6][17] The use of selective DP2 antagonists remains a promising strategy to inhibit the downstream effects of PGD2 and thereby ameliorate eosinophilic and basophilic inflammation.[1][6]

References

- 1. Prostaglandin D2 Receptor DP2 Mediates Eosinophil trafficking into the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Hierarchy of eosinophil chemoattractants: role of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basophils Orchestrating Eosinophils’ Chemotaxis and Function in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]

- 19. Basophil Activation Test: Old and New Applications in Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. dovepress.com [dovepress.com]

- 22. Data-driven programmatic approach to analysis of basophil activation tests - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15(R)-Prostaglandin D2 in Allergic Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator predominantly released by activated mast cells during an allergic reaction.[1] Its diverse biological effects are orchestrated through its interaction with two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] These receptors often mediate opposing effects, with CRTH2 activation driving pro-inflammatory responses characteristic of allergic inflammation, while DP1 signaling can have inhibitory or vasodilatory effects.[3][4] This technical guide provides an in-depth exploration of the PGD2 pathway, with a specific focus on the potent CRTH2 agonist, 15(R)-Prostaglandin D2, and its involvement in allergic responses. We will delve into the signaling cascades, present key quantitative data, and provide detailed experimental protocols for studying this pathway, offering valuable insights for researchers and professionals in the field of allergy, immunology, and drug development.

Biosynthesis and Metabolism of Prostaglandin D2

The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[4] Cyclooxygenase (COX-1 or COX-2) enzymes then convert arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2).[4] Finally, hematopoietic prostaglandin D synthase (H-PGDS), an enzyme primarily expressed in mast cells, macrophages, dendritic cells, and Th2 cells, catalyzes the isomerization of PGH2 to PGD2.[4][5]

Once released, PGD2 is rapidly metabolized into several compounds, some of which retain biological activity. Key metabolites include 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and various J-series prostaglandins (B1171923) like PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[5][6] Notably, many of these metabolites exhibit a higher binding affinity for the pro-inflammatory CRTH2 receptor over the DP1 receptor, thereby perpetuating the allergic inflammatory cascade.[5][6]

The Dichotomous Signaling of PGD2 Receptors in Allergic Inflammation

The biological actions of PGD2 and its metabolites are dictated by their binding to two distinct receptors, DP1 and CRTH2, which trigger opposing downstream signaling pathways.

The CRTH2 (DP2) Receptor: A Pro-Inflammatory Driver

CRTH2 is a Gαi-coupled receptor preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] Activation of CRTH2 by PGD2 or its agonists, such as 15(R)-PGD2, leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

-

Intracellular calcium mobilization: Leading to the activation of various downstream signaling cascades.[7]

-

Cellular chemotaxis: Promoting the migration of eosinophils, basophils, and Th2 cells to the site of allergic inflammation.[3][4]

-

Activation of inflammatory cells: Triggering degranulation in eosinophils and basophils, and the release of pro-inflammatory cytokines (IL-4, IL-5, IL-13) from Th2 cells.[3][8]

The DP1 Receptor: A Modulator of the Allergic Response

The DP1 receptor is a Gαs-coupled receptor. Its activation by PGD2 leads to an increase in intracellular cAMP levels, which generally has an inhibitory effect on inflammatory cell function.[3] The physiological roles of DP1 activation in the context of allergy include:

-

Vasodilation: Contributing to the redness and swelling seen in acute allergic reactions.[3]

-

Inhibition of inflammatory cell migration: Counteracting the pro-migratory effects of CRTH2 activation.[3]

-

Relaxation of smooth muscles: Potentially leading to bronchodilation.[3]

The balance of PGD2 signaling through CRTH2 and DP1 is a critical determinant of the overall allergic inflammatory response.

This compound: A Potent and Selective CRTH2 Agonist

While PGD2 is the primary endogenous ligand for both DP1 and CRTH2, research has identified other potent and selective agonists. Of particular interest is this compound and its synthetic analog, 15(R)-methyl-PGD2, which demonstrates significantly higher potency for the CRTH2 receptor compared to PGD2.[1] This enhanced potency makes it a valuable tool for studying the specific roles of CRTH2 in allergic inflammation.

Quantitative Data on PGD2 Analogs and Receptor Interactions

The following tables summarize key quantitative data for PGD2 and its analogs in relation to their interaction with the CRTH2 receptor and their effects on eosinophil function.

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| PGD2 | hCRTH2 | Radioligand Binding | 2.4 ± 0.2 | [6] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | hCRTH2 | Radioligand Binding | 2.91 ± 0.29 | [6] |

| 15-deoxy-Δ12,14-PGJ2 | hCRTH2 | Radioligand Binding | 3.15 ± 0.32 | [6] |

| PGD2 | mCRTH2 | Radioligand Binding | 8.8 ± 0.8 (Kd) | [9] |

| DK-PGD2 | mCRTH2 | Radioligand Binding | High Affinity | [9] |

| 15d-PGJ2 | mCRTH2 | Radioligand Binding | High Affinity | [9] |

| Ligand | Cell Type | Assay Type | EC50 (nM) | Reference |

| 15(R)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 1.7 | [1] |

| PGD2 | Human Eosinophils | Chemotaxis | 10 | [1] |

| 15(S)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 128 | [1] |

| PGD2 | Human Eosinophils | Shape Change | 0.7 ± 0.2 | [10] |

| Δ12-PGD2 | Human Eosinophils | Shape Change | 1.2 ± 1.8 | [10] |

| 15-deoxy-Δ12,14-PGD2 | Human Eosinophils | Shape Change | 1.5 ± 1.6 | [10] |

| DK-PGD2 | Human Eosinophils | Shape Change | 2.7 ± 2.3 | [10] |

| Δ12-PGJ2 | Human Eosinophils | Shape Change | 5.6 ± 1.0 | [10] |

| 15-deoxy-Δ12,14-PGJ2 | Human Eosinophils | Shape Change | 12.0 ± 0.7 | [10] |

Signaling Pathways and Experimental Workflows

PGD2 Signaling Pathways in Allergic Inflammation

Caption: PGD2 signaling pathways in allergic inflammation.

Experimental Workflow for Eosinophil Chemotaxis Assay

Caption: Workflow for an eosinophil chemotaxis assay.

Detailed Experimental Protocols

CRTH2 Receptor Binding Assay

This protocol is adapted from methodologies described in the literature for determining the binding affinity of ligands to the CRTH2 receptor.[6][9]

Materials:

-

HEK293 cells stably expressing human or mouse CRTH2.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [3H]PGD2.

-

Unlabeled ligands for competition assays (e.g., 15(R)-PGD2, PGD2, DK-PGD2).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CRTH2-expressing HEK293 cells to confluency.

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store membrane preparations at -80°C.

-

-

Radioligand Binding Assay (Competition):

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of unlabeled competitor ligand at various concentrations, and 50 µL of [3H]PGD2 (final concentration ~3 nM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

Incubate for 90 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGD2.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Eosinophil Chemotaxis Assay

This protocol is a generalized procedure based on the principles of the Boyden chamber assay as described in the literature.[11][12][13]

Materials:

-

Human peripheral blood or eosinophils isolated from other sources.

-

Eosinophil isolation kit (e.g., immunomagnetic negative selection).

-

Assay medium: RPMI 1640 with 1% FCS and 10 mM HEPES.

-

Chemoattractants: 15(R)-PGD2, PGD2, or other relevant agonists.

-

96-well chemotaxis chamber (e.g., Transwell plates with 5 µm pore size polycarbonate filters).

-

Incubator (37°C, 5% CO2).

-

Flow cytometer or microscope for cell counting.

-

Cell counting solution (e.g., trypan blue).

Procedure:

-

Eosinophil Isolation:

-

Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic bead kit according to the manufacturer's instructions. This method yields a highly pure population of eosinophils.

-

Assess cell purity and viability using flow cytometry and trypan blue exclusion, respectively.

-

-

Chemotaxis Assay:

-

Prepare serial dilutions of the chemoattractant (e.g., 15(R)-PGD2) in the assay medium.

-

Add 100 µL of the chemoattractant dilutions to the lower wells of the 96-well chemotaxis plate. Use assay medium alone as a negative control.

-

Carefully place the filter inserts into the wells, avoiding air bubbles.

-

Resuspend the isolated eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the eosinophil suspension to the upper chamber of each filter insert.

-

Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator.

-

-

Quantification of Migration:

-

After incubation, carefully remove the filter inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or by manual counting with a hemocytometer.

-

-

Data Analysis:

-

Plot the number of migrated cells against the concentration of the chemoattractant.

-

Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the agonist that elicits a half-maximal response.

-

Measurement of Cytokine Release from Th2 Cells

This protocol outlines a method to measure PGD2-induced cytokine production from human Th2 cells.[8][14]

Materials:

-

Human Th2 cells (either primary cells isolated from peripheral blood and polarized in vitro, or a Th2 cell line).

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, IL-2).

-

PGD2 or other agonists.

-

ELISA kits for human IL-4, IL-5, and IL-13.

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO2).

-

Plate reader for ELISA.

Procedure:

-

Th2 Cell Culture and Stimulation:

-

Culture human Th2 cells in appropriate medium.

-

Plate the Th2 cells in a 96-well plate at a density of 1.5 x 10^6 cells/mL.

-

Stimulate the cells with various concentrations of PGD2 or other agonists (e.g., 100 nM). Include a vehicle control (medium alone).

-

Incubate the plate for a time course (e.g., 4, 8, 24, 48 hours) at 37°C in a 5% CO2 incubator. The peak protein release for IL-4 is around 4 hours, while for IL-5 and IL-13 it is around 8 hours and remains stable for longer.[14]

-

-

Sample Collection:

-

After the desired incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant for cytokine analysis.

-

The cell pellets can be used for RNA extraction to analyze cytokine gene expression by RT-PCR.

-

-

Cytokine Measurement by ELISA:

-

Measure the concentrations of IL-4, IL-5, and IL-13 in the collected supernatants using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

-

Plot the cytokine concentrations against the agonist concentrations or time points.

-

Conclusion